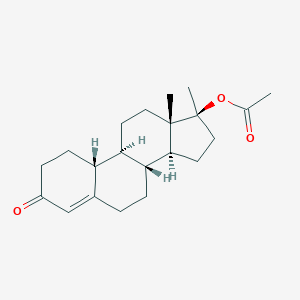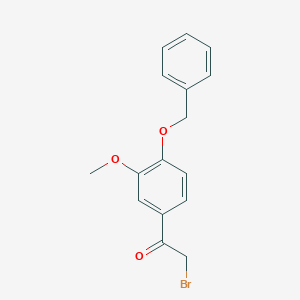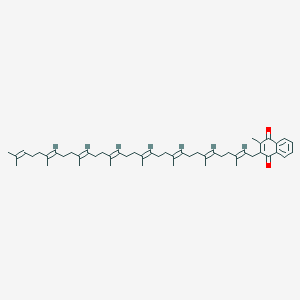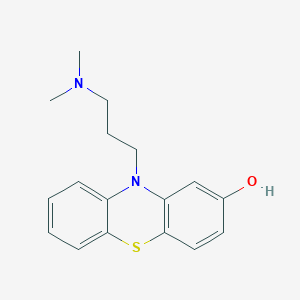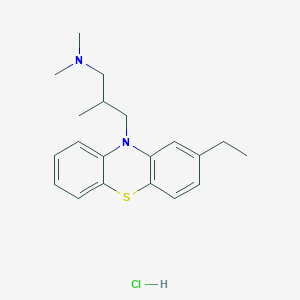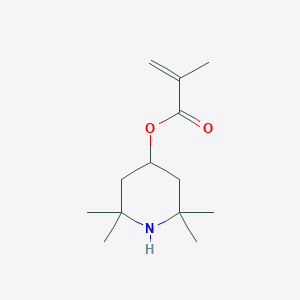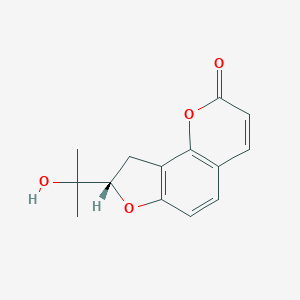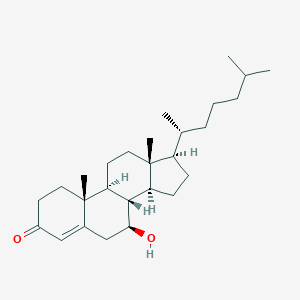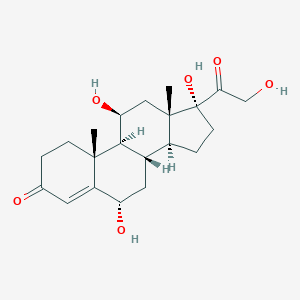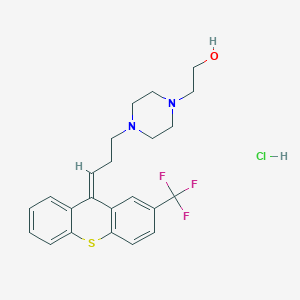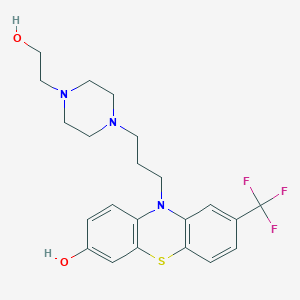
7-ヒドロキシフルフェナジン
説明
7-Hydroxyfluphenazine (7-OH-FPZ) is an antipsychotic drug belonging to the phenothiazine class of medications. It is an active metabolite of fluphenazine, which is used to treat schizophrenia, and is also used as a research tool in laboratories. 7-OH-FPZ is known to have a greater affinity for the 5-HT2A receptor than fluphenazine, and is therefore thought to be more potent.
科学的研究の応用
フルフェナジンの代謝産物
7-ヒドロキシフルフェナジンは、統合失調症などの精神病の治療に主に使用される薬物であるフルフェナジンの主要な代謝産物です . これは、フルフェナジンを投与した後、体内で生成されます .
体内組織への分布
研究により、フルフェナジンを投与した後、7-ヒドロキシフルフェナジンは体内のさまざまな組織に見られることが示されています。 これらには、血漿、肝臓、腎臓、脂肪、脳領域が含まれます .
薬物動態における役割
吸収、分布、代謝、排泄を含むフルフェナジンの薬物動態は、7-ヒドロキシフルフェナジンと密接に関連しています。 研究では、フルフェナジン投与後のヒトの血漿、尿、糞便中の7-ヒドロキシフルフェナジンが定量化されています .
潜在的な神経薬理学的活性
7-ヒドロキシフルフェナジンの神経薬理学的活性はフルフェナジンの1%未満ですが、それでもD1およびD2ドーパミン受容体に対するある程度の親和性を持っています . これは、神経系への薬物の影響に何らかの役割を果たす可能性があることを示唆しています。
薬物モニタリングにおける役割
体内の7-ヒドロキシフルフェナジンのレベルは、フルフェナジンの臨床使用を監視するために使用できます。 これは、最適な治療効果を得るために薬物の投与量を調整するのに役立ちます .
動物実験における使用
7-ヒドロキシフルフェナジンは、特に犬とアカゲザルにおける動物実験で、フルフェナジンの主要な代謝産物として同定されています . これは、獣医学および動物研究における潜在的な使用を示唆しています。
作用機序
Target of Action
7-Hydroxyfluphenazine, a metabolite of Fluphenazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and emotion.
Mode of Action
7-Hydroxyfluphenazine interacts with its targets by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors . This interaction depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
It is known that the compound’s interaction with dopaminergic receptors can influence various downstream effects, including the modulation of neurotransmitter release and the regulation of various brain functions .
Pharmacokinetics
7-Hydroxyfluphenazine is a metabolite of Fluphenazine, which is rapidly absorbed from the gastrointestinal tract and parenteral sites . It has been detected in tissues at higher levels than in plasma, and the levels increase with dose . The compound is found in various tissues, including the liver, kidney, fat, whole brain, and brain regions .
Result of Action
The molecular and cellular effects of 7-Hydroxyfluphenazine’s action primarily involve the modulation of dopaminergic neurotransmission. By blocking D1 and D2 receptors, the compound can alter the balance of neurotransmitters in the brain, potentially leading to changes in various brain functions .
Action Environment
The action, efficacy, and stability of 7-Hydroxyfluphenazine can be influenced by various environmental factors. For instance, the compound’s distribution in different tissues can be affected by factors such as the individual’s metabolic rate and the presence of other substances in the body . .
将来の方向性
生化学分析
Biochemical Properties
7-Hydroxyfluphenazine interacts with various enzymes and proteins. It has been found to have 20% the D2 and 5% the D1 affinity of Fluphenazine . The low affinity for dopamine receptors and low brain-levels of 7-Hydroxyfluphenazine indicate that it is not likely to contribute significantly to pharmacologic responses of Fluphenazine .
Cellular Effects
It is known that Fluphenazine and its metabolites, including 7-Hydroxyfluphenazine, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Molecular Mechanism
It is known to have a lower affinity for dopamine receptors compared to Fluphenazine .
Temporal Effects in Laboratory Settings
It is known that Fluphenazine and its metabolites, including 7-Hydroxyfluphenazine, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Dosage Effects in Animal Models
It is known that Fluphenazine and its metabolites, including 7-Hydroxyfluphenazine, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Metabolic Pathways
7-Hydroxyfluphenazine is a metabolite of Fluphenazine and is involved in its metabolic pathways
Transport and Distribution
It is known that Fluphenazine and its metabolites, including 7-Hydroxyfluphenazine, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
特性
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCSDQAFEIGVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186756 | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33098-48-5 | |
| Record name | 10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of fluphenazine in dogs?
A1: Studies utilizing fluphenazine-¹⁴C have illuminated the major metabolic pathway of fluphenazine in dogs. The primary metabolite identified is 7-hydroxyfluphenazine, formed through hydroxylation at the C-7 position of the phenothiazine ring system. This metabolite has been isolated and characterized from canine feces using techniques such as solvent extraction, column chromatography, and thin-layer chromatography. [, ] Further investigation revealed that the 7-hydroxyfluphenazine glucuronide conjugate is the predominant form excreted in the bile of dogs. [] These findings collectively suggest that 7-hydroxyfluphenazine represents a key intermediate in the biotransformation of fluphenazine in this species.
Q2: How do plasma levels of 7-hydroxyfluphenazine compare to fluphenazine in patients receiving different formulations of the drug?
A2: Research indicates significant differences in the plasma levels of 7-hydroxyfluphenazine relative to the parent drug, fluphenazine, depending on the formulation administered. In patients receiving oral fluphenazine, levels of 7-hydroxyfluphenazine are markedly higher than fluphenazine levels, underscoring the significant first-pass metabolism associated with this route. [, ] Conversely, in patients on depot fluphenazine decanoate, 7-hydroxyfluphenazine levels are notably lower than fluphenazine, indicating a distinct metabolic profile for the long-acting formulation. [, ] These findings highlight the importance of considering formulation-dependent pharmacokinetic variability when interpreting 7-hydroxyfluphenazine levels in clinical settings.
Q3: Can 7-hydroxyfluphenazine be detected in patients receiving long-term treatment with fluphenazine decanoate?
A3: Yes, despite its lower levels compared to the parent drug in patients on depot fluphenazine, 7-hydroxyfluphenazine can be detected in a significant proportion of these individuals. A study employing a sensitive radioimmunoassay found detectable levels of 7-hydroxyfluphenazine in 64% of plasma samples from patients undergoing long-term treatment with 5 mg biweekly intramuscular injections of fluphenazine decanoate. [] This suggests that while present at lower concentrations compared to oral administration, 7-hydroxyfluphenazine still contributes to the overall pharmacological profile in long-term depot fluphenazine therapy.
Q4: How does the pharmacological activity of 7-hydroxyfluphenazine compare to fluphenazine?
A4: Research suggests that 7-hydroxyfluphenazine exhibits similar pharmacological effects to its parent compound, fluphenazine, implicating it as an active metabolite. Animal studies demonstrate that 7-hydroxyfluphenazine can inhibit open-field behavior, reduce methamphetamine-induced hyperactivity, and induce catalepsy in mice, mirroring the effects of fluphenazine. [] Furthermore, 7-hydroxyfluphenazine also demonstrates antagonistic effects on apomorphine-induced behaviors in rats, further supporting its dopamine receptor blocking properties. [, ] These findings indicate that 7-hydroxyfluphenazine likely contributes to the overall therapeutic and side effect profile of fluphenazine.
Q5: What is the significance of identifying intact glucuronide and sulfate conjugates of fluphenazine in rat bile?
A5: The identification of intact glucuronide and sulfate conjugates of fluphenazine, including 7-hydroxyfluphenazine ring glucuronide and fluphenazine glucuronide, in rat bile provided direct evidence of phase-II metabolism for this drug. [] This finding is significant because it indicates that these conjugation reactions play a direct role in the detoxification and elimination of fluphenazine. Understanding these metabolic pathways is crucial for characterizing drug clearance mechanisms and potential drug-drug interactions.
Q6: What analytical techniques were employed to identify and characterize 7-hydroxyfluphenazine and other fluphenazine metabolites?
A6: Several analytical methods have been instrumental in identifying and characterizing 7-hydroxyfluphenazine and other fluphenazine metabolites. Early studies utilized a combination of techniques, including radiolabeling (¹⁴C), solvent extraction, column chromatography, thin-layer chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [, ] These methods allowed for the separation, purification, and structural elucidation of fluphenazine metabolites from biological samples. More recently, radioimmunoassays (RIA) have been developed and applied to specifically measure 7-hydroxyfluphenazine levels in plasma. [] This sensitive and specific technique has facilitated the study of 7-hydroxyfluphenazine pharmacokinetics in clinical settings.
Q7: What is the significance of the "disabling side effects" concept in the context of fluphenazine and its metabolites?
A7: The emergence of the "disabling side effects" concept is crucial when studying the relationship between plasma levels of fluphenazine and its metabolites, such as 7-hydroxyfluphenazine, and their clinical efficacy. This concept acknowledges that simply achieving a specific plasma concentration might not guarantee therapeutic success. Instead, it emphasizes the importance of balancing therapeutic benefit with side effects that patients might find unacceptable and ultimately detrimental to treatment adherence. [] This highlights the need for individualized treatment approaches, considering factors such as patient tolerance and subjective experiences when optimizing fluphenazine therapy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



